Melamine-13C3

Catalog No.
S973556
CAS No.
1173022-88-2
M.F
C3H6N6
M. Wt
129.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melamine-13C3

CAS Number

1173022-88-2

Product Name

Melamine-13C3

IUPAC Name

(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine

Molecular Formula

C3H6N6

Molecular Weight

129.1 g/mol

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1

InChI Key

JDSHMPZPIAZGSV-VMIGTVKRSA-N

SMILES

C1(=NC(=NC(=N1)N)N)N

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)N)N)N

Application in Food Safety and Quality Control

Specific Scientific Field: This application falls under the field of Food Safety and Quality Control .

Summary of the Application: Melamine-13C3 is used as an internal standard for the simultaneous determination of melamine and related compounds in food samples . This is particularly important because melamine is sometimes added to food products to falsely boost protein values . When combined with cyanuric acid, melamine can form crystals in the kidneys and cause renal failure .

Methods of Application or Experimental Procedures: A method called hydrophilic interaction liquid chromatography coupled to ESI-MS (HILIC/ESI-MS) is used for the simultaneous determination of melamine and related compounds . The separation is accomplished on a Venusil HILIC column with a mobile phase of acetonitrile 1 10 mM ammonium formate buffer solution at pH 3.5 (88:12, v/v) under isocratic elution mode . For the detection of the targets, the ESI probe worked in the positive and negative switching mode . Melamine-13C3 and 15N3-melamine are used as internal standards in the positive and negative modes, respectively .

Results or Outcomes Obtained: The method validation including linearity, LOD, LOQ, precision, and recovery proved that the method has merits such high sensitivity, specificity, and simplicity versus the other methods reported in the literature . This method provides a reliable way to detect the presence of melamine and related compounds in food samples, thereby ensuring food safety .

Application in LC-IDMS Measurement

Specific Scientific Field: This application falls under the field of Analytical and Bioanalytical Chemistry .

Summary of the Application: Melamine-13C3 is used to evaluate the effect of isotope-labeled analogs on the liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) measurement . This is done by comparing the electrospray ionization responses (ESI) and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine .

Methods of Application or Experimental Procedures: The interaction of ESI response between melamine and isotope-labeled melamines is investigated using MRM monitor mode . The influence of different isotope-labeled melamines on the LC-IDMS result is evaluated using the IDMS correction factor .

Results or Outcomes Obtained: The study found that 15N-labeled melamine had a significant ion inter-suppression effect on melamine, while 13C-labeled melamine had little influence on melamine . The deviation of the results from the IDMS method might reach 59% using 15N3-melamine as an internal standard in a special matrix solution .

Application in Dairy Products Detection

Summary of the Application: Melamine-13C3 is used as an internal standard to enhance the sensitivity and accuracy of the detection of melamine in dairy products by liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (LC-ESI-IDMS) .

Methods of Application or Experimental Procedures: The internal standard Melamine-13C3 is used to reduce the chemical or matrix effect and to enhance the sensitivity and accuracy by chemical calibration .

Results or Outcomes Obtained: The use of Melamine-13C3 as an internal standard in LC-ESI-IDMS significantly improves the detection of melamine in dairy products, ensuring food safety .

Application in Chemical Sensors and Biosensors

Specific Scientific Field: This application falls under the field of Analytical Chemistry .

Summary of the Application: Melamine-13C3 is used in the development of chemical sensors and biosensors for detecting melamine residue . This is crucial because melamine is an emerging contaminant in milk, infant formula, and pet food .

Methods of Application or Experimental Procedures: The review focuses on the principles, mechanisms, and performances of the sensors including optical sensors, electrochemical sensors, aptamer-based sensors, and immunosensors .

Results or Outcomes Obtained: The development of these sensors provides a more efficient and accurate method for detecting melamine residue, thereby ensuring food safety .

Application in Tandem Mass Spectrometry

Summary of the Application: Melamine-13C3 is used in the evaluation of isotope-labeled analogs on the liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) measurement .

Methods of Application or Experimental Procedures: The effect of isotope-labeled analogs on the LC-IDMS measurement was evaluated based on the comparison research of electrospray ionization responses (ESI) and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine .

Melamine-13C3 is a stable isotope-labeled derivative of melamine, characterized by the chemical formula C3H6N6. The compound features three carbon atoms that are specifically labeled with the carbon-13 isotope, making it useful in various analytical and research applications. Melamine itself is a nitrogen-rich organic compound commonly used in the production of melamine resins and plastics. The introduction of the carbon-13 isotope allows for enhanced tracking and quantification in metabolic studies and other scientific investigations.

Melamine-13C3, by itself, doesn't have a specific mechanism of action. Its primary function lies in its ability to trace the behavior of melamine in various biological or chemical systems. By incorporating Melamine-13C3 into a reaction or experiment, researchers can utilize NMR to monitor melamine's interactions with other molecules or its presence within a specific biological pathway due to the distinct signal of the ¹³C isotope in NMR spectra [].

Similar to those of its non-labeled counterpart, melamine. Key reactions include:

  • Condensation Reactions: Melamine-13C3 can undergo condensation with formaldehyde to form melamine-formaldehyde resins, which are widely used in adhesives and coatings.
  • Amine Reactions: As a compound containing multiple amine groups, it can react with various electrophiles, facilitating the formation of diverse derivatives.
  • Decomposition: Under high temperatures, melamine can decompose to yield nitrogen gas and other products, a reaction that is relevant in combustion studies.

Melamine-13C3 has been studied primarily for its role as a metabolite of cyromazine, an insect growth regulator. While its direct biological activity is not extensively documented, it is known to exhibit some toxicity:

  • Toxicity: Melamine can cause skin irritation and serious eye damage upon contact. It may also induce allergic reactions in sensitive individuals .
  • Metabolic Studies: The isotopic labeling allows researchers to trace metabolic pathways involving melamine in biological systems, providing insights into its fate and effects within organisms.

The synthesis of Melamine-13C3 typically involves the incorporation of carbon-13 isotopes during the preparation of melamine. A common method includes:

  • Starting Materials: Using urea or biuret as precursors.
  • Isotope Labeling: Introducing carbon-13 labeled reactants during the synthesis process.
  • Reaction Conditions: Conducting reactions under controlled temperatures and pressures to ensure optimal yield and purity.

This method allows for precise labeling without altering the fundamental structure of melamine.

Melamine-13C3 has various applications across different fields:

  • Analytical Chemistry: It is used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying melamine levels in food products.
  • Metabolic Research: The compound aids in studying metabolic pathways involving nitrogen compounds in biological systems.
  • Environmental Monitoring: It serves as a tracer in studies assessing pollution levels related to melamine contamination.

Interaction studies involving Melamine-13C3 focus on its behavior in biological systems and its interactions with other compounds:

  • Metabolic Pathways: Research has shown that melamine can interact with other nitrogenous compounds, influencing metabolic processes.
  • Food Safety: Studies have utilized Melamine-13C3 to analyze food samples for contamination, particularly in meat and pet food products .

These studies highlight the importance of understanding how melamine behaves in various environments.

Melamine-13C3 shares similarities with several compounds, particularly those containing nitrogen or carbon isotopes. Here are some notable comparisons:

CompoundStructureUnique Features
MelamineC3H6N6Base compound; used widely in resins and plastics.
CyromazineC8H10N6Insect growth regulator; precursor to melamine metabolism.
UreaCH4N2Simple amine compound; important nitrogen source.
Cyanuric AcidC3H3N3O3Forms complexes with melamine; used in pool sanitization.

Melamine-13C3's unique labeling with carbon-13 sets it apart from these compounds, enhancing its utility in research while retaining similar chemical reactivity to non-labeled forms.

Triazine Ring Structure and ¹³C Substitution Sites

Melamine-¹³C₃ represents a stable isotope-labeled variant of melamine where all three carbon atoms in the triazine ring system are replaced with carbon-13 isotopes [1] [2]. The compound maintains the fundamental 1,3,5-triazine core structure, which consists of a planar six-membered heterocyclic ring containing three carbon atoms alternating with three nitrogen atoms [3]. Each carbon atom in positions 2, 4, and 6 of the triazine ring bears an amino group (-NH₂), creating the characteristic 2,4,6-triamino-1,3,5-triazine structure [4] [5].

The isotopic labeling in Melamine-¹³C₃ occurs specifically at the three carbon positions within the triazine ring framework [1] [2]. These carbon atoms, designated as C-2, C-4, and C-6 according to standard triazine numbering conventions, form the backbone of the heterocyclic system and are directly bonded to the amino substituents [6] [7]. The systematic replacement of all three ¹²C atoms with ¹³C isotopes results in a molecular formula of ¹³C₃H₆N₆, maintaining the same connectivity and spatial arrangement as the unlabeled parent compound [2] [8].

The triazine ring system exhibits perfect threefold rotational symmetry, with each carbon-nitrogen bond length being equivalent throughout the structure [3] [6]. The carbon-13 substitution does not alter the fundamental electronic properties or geometric parameters of the molecule, as the isotopic effect primarily manifests in mass spectrometric and nuclear magnetic resonance applications [9] [10]. The labeled carbons retain their sp² hybridization state and participate in the aromatic π-electron system that contributes to the stability of the triazine ring [3] [7].

Comparative Analysis with Non-Labeled Melamine (C₃H₆N₆)

The molecular weight differential between Melamine-¹³C₃ and unlabeled melamine provides the primary distinguishing characteristic for analytical applications [1] [2]. Standard melamine exhibits a molecular weight of 126.12 grams per mole, while Melamine-¹³C₃ demonstrates an increased molecular weight of 129.10 grams per mole, representing a mass increase of 2.98 daltons [11] [12] [13]. This mass difference corresponds precisely to the substitution of three carbon-12 atoms (atomic mass 12.000) with three carbon-13 atoms (atomic mass 13.003) [13].

PropertyMelamine (Unlabeled)Melamine-¹³C₃
Molecular FormulaC₃H₆N₆¹³C₃H₆N₆
Molecular Weight (g/mol)126.12 [14] [15]129.10 [1] [2]
CAS Number108-78-1 [14] [16]1173022-88-2 [1] [11]
Physical FormWhite crystalline solid [14] [17]White crystalline powder [11] [6]
Melting Point345°C (decomposes) [14] [17]>300°C [11]

The chemical reactivity and fundamental physical properties remain essentially unchanged between the labeled and unlabeled compounds [6] [13]. Both variants exhibit similar solubility characteristics, with slight solubility in water and ethanol, and both maintain comparable thermal stability profiles [11] [17]. The isotopic substitution does not affect the basic chemical behavior, including the capacity to form hydrogen bonds through the amino groups or participate in condensation reactions with formaldehyde [6] [10].

Nuclear magnetic resonance spectroscopy reveals distinct spectral differences between the two compounds, with Melamine-¹³C₃ providing enhanced detectability in carbon-13 nuclear magnetic resonance analysis [10] [18]. The enriched carbon-13 content in the labeled compound enables precise structural elucidation and quantitative analysis in complex matrices where natural abundance carbon-13 signals would be insufficient for reliable detection [9] [10]. Mass spectrometric analysis demonstrates characteristic fragmentation patterns for both compounds, with Melamine-¹³C₃ exhibiting fragment ions shifted by the appropriate mass units corresponding to the number of carbon-13 atoms retained in each fragment [9] [19].

Systematic Nomenclature and Regulatory Identifiers

IUPAC Naming Conventions for Isotopologues

The International Union of Pure and Applied Chemistry nomenclature system for isotopically modified compounds provides specific guidelines for naming Melamine-¹³C₃ [20]. According to IUPAC Rule H-2.1 for isotopically substituted compounds, the systematic name incorporates the nuclide symbol preceded by appropriate locants in parentheses before the parent compound name [20]. The preferred IUPAC name for Melamine-¹³C₃ follows the format (2,4,6-¹³C₃)1,3,5-triazine-2,4,6-triamine, explicitly indicating the positions of isotopic substitution within the triazine ring system [6] [13].

Alternative systematic nomenclature approaches include the designation 1,3,5-Triazine-2,4,6-triamine-¹³C₃, which places the isotopic descriptor as a suffix to the complete parent name [1] [2] [21]. This naming convention emphasizes that all three carbon atoms in the molecule bear the carbon-13 label [20]. The Chemical Abstracts Service has adopted the systematic name 1,3,5-Triazine-2,4,6-triamine-¹³C₃ for registry purposes, ensuring consistent identification across chemical databases [1] [12].

The isotopic labeling notation ¹³C₃ specifically indicates that three carbon-13 atoms are present in the molecule, with the subscript denoting the exact number of labeled positions [20] [22]. When polysubstitution occurs, IUPAC conventions require specification of the number of atoms substituted as a right subscript to the atomic symbol, even in cases where the substitution pattern is obvious from the molecular structure [20]. The systematic approach ensures unambiguous identification of the isotopic composition and labeling pattern [6] [22].

CAS Registry Numbers and DSSTox Substance IDs

The Chemical Abstracts Service has assigned the unique registry number 1173022-88-2 to Melamine-¹³C₃, distinguishing it from the parent compound melamine, which bears CAS number 108-78-1 [1] [11] [12]. This specific identifier enables precise tracking and documentation of the isotopically labeled compound across scientific literature, regulatory databases, and commercial sources [11] [12]. The CAS registry system ensures that each distinct chemical substance, including isotopic variants, receives a unique numerical identifier that remains constant regardless of nomenclature variations or synonym usage [16] [12].

The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database maintains substance identification records for chemical compounds relevant to environmental and toxicological research [23] [24]. While specific DSSTox Substance ID information for Melamine-¹³C₃ was not definitively located in the current database searches, the DSSTox system provides standardized chemical structure representation and identifier mapping for regulatory and research applications [23] [25]. The parent compound melamine is documented in the DSSTox database with the identifier DTXSID6020802, establishing a reference framework for related isotopic variants [4].

Identifier TypeMelamineMelamine-¹³C₃
CAS Registry Number108-78-1 [14] [16]1173022-88-2 [1] [11]
DSSTox Substance IDDTXSID6020802 [4]Not definitively established
PubChem CID7955 [4]71309406 [13]
Molecular Weight126.12 g/mol [14]129.10 g/mol [1] [2]

Additional regulatory identifiers include European Community number 203-615-4 for the parent melamine compound [14] [16]. The isotopically labeled variant Melamine-¹³C₃ requires separate regulatory documentation due to its distinct chemical identity, despite sharing the same basic molecular framework [26]. International chemical inventory systems, including the Toxic Substances Control Act inventory in the United States, maintain specific listings for isotopically modified compounds to ensure appropriate regulatory oversight and commercial tracking [26].

XLogP3

-1.4

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(~13~C_3_)-1,3,5-Triazine-2,4,6-triamine

Dates

Modify: 2023-08-16

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